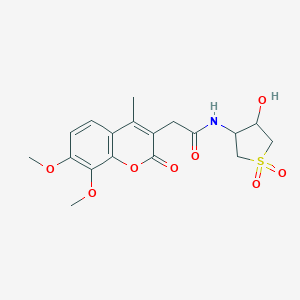
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide, also known as DMOT, is a synthetic compound that has been widely studied for its potential therapeutic applications. DMOT belongs to a class of compounds called coumarins, which are known for their diverse pharmacological properties.
Mechanism of Action
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide exerts its pharmacological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide also activates the Nrf2-Keap1 signaling pathway, which plays a crucial role in cellular defense against oxidative stress. Additionally, 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to inhibit the proliferation and migration of cancer cells.
Advantages and Limitations for Lab Experiments
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide has several advantages for use in lab experiments. It is a synthetic compound that is relatively easy to synthesize and purify. 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide is also stable and can be stored for long periods without significant degradation. However, 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide has some limitations for use in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in vivo. 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide also has poor bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide. One area of research is the development of more efficient synthesis methods for 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide for therapeutic applications. Finally, more research is needed to investigate the potential use of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide in combination with other drugs for the treatment of various diseases.
Synthesis Methods
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide can be synthesized using a multistep process that involves the condensation of 7,8-dimethoxy-4-methylcoumarin with 4-hydroxythiophenol, followed by acetylation with acetic anhydride. The final product, 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide, is obtained after purification and characterization using various analytical techniques.
Scientific Research Applications
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide has also been investigated for its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
properties
Molecular Formula |
C18H21NO8S |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-(4-hydroxy-1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C18H21NO8S/c1-9-10-4-5-14(25-2)17(26-3)16(10)27-18(22)11(9)6-15(21)19-12-7-28(23,24)8-13(12)20/h4-5,12-13,20H,6-8H2,1-3H3,(H,19,21) |
InChI Key |
FKEJVZPRDGLHMI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NC3CS(=O)(=O)CC3O |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NC3CS(=O)(=O)CC3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6Z)-6-[10-(3-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraen-4-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B264158.png)
![2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one](/img/structure/B264163.png)
![(3Z)-3-[1-acetyl-5-[4-(dimethylamino)phenyl]pyrazolidin-3-ylidene]-6-chloro-4-phenylquinolin-2-one](/img/structure/B264166.png)
![N-[1-(hydroxymethyl)propyl]-4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B264177.png)
![6-[(4-chloro-2,5-dimethoxyanilino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B264192.png)
![2-(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide](/img/structure/B264193.png)
![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylpropanamide](/img/structure/B264202.png)
![2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}acetamide](/img/structure/B264206.png)
![7-(4-{[(Tert-butoxycarbonyl)amino]acetyl}-1-piperazinyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B264207.png)
![7-Fluoro-2-(5-methyl-3-isoxazolyl)-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264209.png)
![7-Chloro-1-(2,4-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264212.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264217.png)
![1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264219.png)
